Wye-354

Description

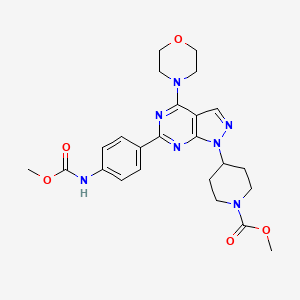

an mTOR inhibitor; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXHGCRIEAKIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657912 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062169-56-5 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Wye-354: A Technical Guide to its Dual Inhibition of mTORC1 and mTORC2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wye-354 is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that is frequently dysregulated in human cancers. mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 controls protein synthesis, lipid metabolism, and autophagy, primarily through the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 (S473), among other substrates.

While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of Akt signaling, limiting their therapeutic efficacy. This compound is a second-generation mTOR inhibitor that directly targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of the mTOR pathway and has shown promise in preclinical cancer models.[1][3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the mTOR kinase domain.[4] This direct inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. The inhibition of mTORC1 is evidenced by the dephosphorylation of S6K1 at Threonine 389 (T389) and 4E-BP1.[5][6] The inhibition of mTORC2 is demonstrated by the reduced phosphorylation of Akt at S473.[5][7] Notably, this compound shows high selectivity for mTOR over other kinases in the PI3K family.[1][5]

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against mTOR and other kinases has been quantified in various biochemical assays.

| Target | IC50 | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |

| mTOR | 5 nM | >100-fold | >500-fold | [4][5] |

| PI3Kα | 1.89 µM | - | - | [4] |

| PI3Kγ | 7.37 µM | - | - | [4] |

Cellular Activity

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-361 | Breast Cancer | 0.28 | [5] |

| LNCaP | Prostate Cancer | 0.355 | [5] |

| U87MG | Glioblastoma | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | [5] |

| MDA-MB-468 | Breast Cancer | Not specified | [5] |

| A498 | Kidney Cancer | Not specified | [5] |

| HCT116 | Colon Cancer | 2.3 | [5] |

| G-415 | Gallbladder Cancer | ~1.0 (at 24h) | [3][4] |

| TGBC-2TKB | Gallbladder Cancer | ~1.0 (at 24h) | [3][4] |

In Vivo Efficacy

In vivo studies have shown the anti-tumor activity of this compound in xenograft models.

| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |

| PTEN-null PC3MM2 (Prostate Cancer) | 50 mg/kg, i.p. | Effective inhibition | [5][7] |

| G-415 (Gallbladder Cancer) | 50 mg/kg, i.p., daily for 5 days | 68.6% reduction in tumor size | [3][4] |

| TGBC-2TKB (Gallbladder Cancer) | 50 mg/kg, i.p., daily for 5 days | 52.4% reduction in tumor size | [3][4] |

Experimental Protocols

mTOR Kinase Assay (DELFIA)

This protocol describes an in vitro assay to measure the kinase activity of mTOR and its inhibition by this compound.

Materials:

-

Recombinant Flag-tagged truncated human mTOR (amino acids 1360-2549)

-

Recombinant His6-tagged S6K1

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

-

This compound

-

96-well plates

-

Europium-labeled anti-phospho-p70S6K (T389) antibody

-

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) detection reagents

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-mTOR and 1 µM His6-S6K in assay buffer.[5]

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[5]

-

Incubate the plate at room temperature for 2 hours.[5]

-

Stop the reaction by adding EDTA.

-

Detect the phosphorylation of S6K1 at T389 using a Europium-labeled anti-phospho-p70S6K (T389) antibody according to the DELFIA manufacturer's instructions.

-

Measure the time-resolved fluorescence to quantify mTOR kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[5]

-

Treat the cells with a serial dilution of this compound or DMSO as a control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[5]

-

Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µl per 100 µl of media).[8][9]

-

Measure the absorbance at 490 nm using a plate reader.[8]

-

Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 values.

Western Blotting for mTOR Signaling

This protocol details the analysis of mTOR pathway inhibition by this compound through the detection of key phosphorylated proteins.

Materials:

-

Cells or tumor tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (T389), anti-S6K, anti-phospho-Akt (S473), anti-Akt, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer and quantify protein concentration.[10]

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[10]

-

Transfer the proteins to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11] Dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.[10]

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits both mTORC1 and mTORC2.

Experimental Workflow: Western Blotting

Caption: Workflow for analyzing mTOR signaling via Western blot.

Conclusion

This compound is a valuable research tool for investigating the roles of mTORC1 and mTORC2 in various biological processes. Its dual inhibitory activity provides a more complete shutdown of mTOR signaling compared to rapalogs. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent and selective mTOR inhibitor. Further investigation into the therapeutic potential of this compound in various disease models is warranted.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

Wye-354: An In-Depth Technical Guide to a Potent ATP-Competitive mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Wye-354, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document details its mechanism of action, biochemical and cellular activities, and provides established experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domain of mTOR, competing directly with ATP.[1] This mechanism allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound's ATP-competitive nature leads to a more complete shutdown of mTOR signaling.

The inhibition of mTORC1 by this compound blocks the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[3] Simultaneously, its inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473 (S473), a critical event for cell survival and proliferation.[1][4] However, it does not affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1] This dual inhibition of mTORC1 and mTORC2 makes this compound a powerful tool for studying mTOR signaling and a potential therapeutic agent for cancers with hyperactivated PI3K/Akt/mTOR pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency and Selectivity

| Target | IC50 | Fold Selectivity vs. mTOR | Reference |

| mTOR | 5 nM | - | [1][2] |

| PI3Kα | 1.89 µM | >100-fold | [1][2] |

| PI3Kγ | 7.37 µM | >500-fold | [1][2] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-361 | Breast Cancer | 0.28 | [1] |

| LNCaP | Prostate Cancer | 0.355 | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | [1] |

| MDA-MB-468 | Breast Cancer | Not specified | [1] |

| A498 | Kidney Cancer | Not specified | [1] |

| HCT116 | Colon Cancer | 2.3 | [1] |

| U87MG | Glioblastoma | Not specified | [1] |

| G-415 | Gallbladder Cancer | ~1.0 | [2] |

| TGBC-2TKB | Gallbladder Cancer | ~1.0 | [2] |

Table 3: In Vivo Efficacy

| Xenograft Model | Treatment | Outcome | Reference |

| PTEN-null PC3MM2 (Prostate Cancer) | 50 mg/kg this compound | Effective inhibition of mTOR signaling and tumor growth. | [4] |

| G-415 (Gallbladder Cancer) | 50 mg/kg this compound (daily for 5 days) | 68.6% reduction in average tumor size. | [2][5] |

| TGBC-2TKB (Gallbladder Cancer) | 50 mg/kg this compound (daily for 5 days) | 52.4% reduction in average tumor size. | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro mTOR Kinase Assay (DELFIA)

This assay quantifies the kinase activity of mTOR by measuring the phosphorylation of a substrate. The Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) is a time-resolved fluorescence (TRF) method that offers high sensitivity.

Materials:

-

Recombinant Flag-tagged mTOR (truncated human, amino acids 1360-2549)

-

Recombinant His6-tagged S6K (His6-S6K)

-

This compound (or other inhibitors)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

Europium-labeled anti-phospho-p70S6K (T389) antibody

-

DELFIA Assay Buffer

-

DELFIA Enhancement Solution

-

Streptavidin-coated 96-well plates

Procedure:

-

Plate Coating: Coat a 96-well streptavidin plate with biotinylated anti-His6 antibody to capture the His6-S6K substrate. Incubate and wash.

-

Kinase Reaction:

-

Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-mTOR and 1 µM His6-S6K in assay buffer.[1]

-

Add varying concentrations of this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[1]

-

Incubate for 2 hours at room temperature.[1]

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add the Europium-labeled anti-phospho-p70S6K (T389) antibody diluted in DELFIA Assay Buffer.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add DELFIA Enhancement Solution to each well.

-

Measure the time-resolved fluorescence using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of the MTS tetrazolium compound by viable cells to produce a colored formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent (containing PES)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Treat the cells with varying concentrations of this compound or DMSO vehicle control.

-

Incubate for 72 hours.[1]

-

-

MTS Addition and Incubation:

-

Measurement:

-

Record the absorbance at 490 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Western Blotting for mTOR Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and to assess their phosphorylation status, providing a direct measure of pathway activation.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (T389), anti-S6K, anti-phospho-Akt (S473), anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations

mTOR Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits both mTORC1 and mTORC2.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating a novel mTOR inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Modulation of the mTOR Signaling Pathway by Wye-354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, including cancer, making it a prime target for therapeutic intervention. Wye-354 is a potent, ATP-competitive inhibitor of mTOR, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the mTOR signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying its effects.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress, and in turn, they modulate a wide array of downstream cellular processes.

mTOR Complex 1 (mTORC1)

-

Composition: mTORC1 is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[1][3]

-

Upstream Regulation: mTORC1 is activated by signals such as growth factors (via the PI3K/Akt pathway), amino acids, and energy status (via AMPK). The tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2, is a key negative regulator of mTORC1.[3]

-

Downstream Effectors: Activated mTORC1 promotes protein synthesis by phosphorylating key translational regulators, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] It also stimulates lipid and nucleotide synthesis and inhibits autophagy.

mTOR Complex 2 (mTORC2)

-

Composition: mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, Protor-1/2, mLST8, and Deptor.[1]

-

Upstream Regulation: The regulation of mTORC2 is less well understood than that of mTORC1, but it is known to be activated by growth factors.[3]

-

Downstream Effectors: mTORC2 is a key regulator of cell survival and cytoskeletal organization. Its primary downstream target is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[1][2] mTORC2 also phosphorylates and activates protein kinase C α (PKCα) and serum- and glucocorticoid-induced kinase 1 (SGK1).

This compound: A Potent mTOR Inhibitor

This compound is a synthetic, ATP-competitive inhibitor of mTOR.[4][5] It targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[5] This dual inhibition leads to a more complete blockade of the mTOR signaling pathway compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Reference |

| mTOR IC50 | 5 nM | [4][5] |

| PI3Kα IC50 | 1.89 µM | [5] |

| PI3Kγ IC50 | 7.37 µM | [5] |

| Table 1: In vitro inhibitory activity of this compound against mTOR and PI3K isoforms. |

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-361 | 0.28 | [4] |

| MDA-MB-231 | Not specified | [4] |

| MDA-MB-468 | Not specified | [4] |

| LNCaP | Not specified | [4] |

| A498 | Not specified | [4] |

| HCT116 | 2.3 | [4] |

| K562 | >3.2 | |

| K562/Adr200 | >3.2 | |

| K562/Adr500 | >3.2 | |

| G-415 | ~1 (significant reduction at 24h) | [5] |

| TGBC-2TKB | ~1 (significant reduction at 24h) | [5] |

| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. |

Visualizing the mTOR Signaling Pathway and this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathway and the points of inhibition by this compound.

Caption: The mTOR signaling pathway, highlighting the central roles of mTORC1 and mTORC2 and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

mTOR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of mTOR.

Materials:

-

HEK293 cells for immunoprecipitation of mTORC1 and mTORC2

-

Lysis buffer (e.g., CHAPS-based buffer)

-

Antibodies for mTOR, Raptor (for mTORC1), and Rictor (for mTORC2)

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant inactive S6K1 and Akt as substrates

-

ATP

-

This compound

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse HEK293 cells and perform immunoprecipitation for mTORC1 (using anti-Raptor antibody) and mTORC2 (using anti-Rictor antibody).

-

Wash the immunoprecipitates extensively to remove contaminants.

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant S6K1 (for mTORC1) or Akt (for mTORC2) to the respective immunoprecipitates.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of S6K1 (at Threonine 389) and Akt (at Serine 473) by Western blotting using phospho-specific antibodies.

Western Blotting for Phosphorylated Proteins

This protocol is used to assess the in-cell inhibition of mTOR signaling by this compound.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., phospho-S6K1, total S6K1, phospho-Akt, total Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability (MTS) Assay

This assay measures the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well.[4]

-

Incubate at 37°C for 1-4 hours, allowing viable cells to convert the MTS to a formazan product.[4]

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

ABCB1 ATPase Activity Assay

This assay determines if this compound is a substrate or inhibitor of the ABCB1 drug transporter.

Materials:

-

Membrane vesicles from cells overexpressing human ABCB1

-

Assay buffer

-

This compound

-

Known ABCB1 substrate (e.g., verapamil) as a positive control

-

ATP

-

Reagents for detecting inorganic phosphate (Pi)

Procedure:

-

Pre-incubate the ABCB1-containing membrane vesicles with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate released.

-

An increase in ATPase activity suggests that this compound is a substrate of ABCB1, while a decrease indicates inhibition.

Caption: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor with significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, directly targeting the ATP-binding site of mTOR, provides a comprehensive blockade of the mTOR signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other mTOR inhibitors. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

Wye-354: A Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wye-354 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival. This document provides a comprehensive technical overview of the downstream effects of this compound, focusing on its mechanism of action, impact on key signaling pathways, and its induction of autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects primarily through the direct inhibition of mTOR kinase activity. It acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the functions of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[2]

Kinase Inhibitory Profile

This compound demonstrates high potency and selectivity for mTOR over other kinases, particularly within the phosphoinositide 3-kinase (PI3K) family.[3][4]

| Target | IC50 | Reference |

| mTOR | 5 nM | [3][5] |

| PI3Kα | 1.89 µM | [5][6] |

| PI3Kγ | 7.37 µM | [5][6] |

Downstream Signaling Pathways

The inhibition of mTORC1 and mTORC2 by this compound leads to the modulation of several critical downstream signaling pathways that govern cellular processes.

Inhibition of mTORC1 Signaling

This compound effectively blocks mTORC1 signaling, leading to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][7] This inhibition disrupts protein synthesis and cell growth.

Figure 1: this compound Inhibition of the mTORC1 Signaling Pathway.

Inhibition of mTORC2 Signaling

A key feature of this compound is its ability to inhibit mTORC2, which is less sensitive to rapamycin. This leads to the reduced phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[3][8] However, this compound does not significantly affect the phosphorylation of Akt at threonine 308 (T308), which is primarily mediated by PDK1.[3][8]

Figure 2: this compound Inhibition of the mTORC2 Signaling Pathway.

Cellular Effects of this compound

The dual inhibition of mTORC1 and mTORC2 by this compound results in several significant downstream cellular effects.

Induction of Autophagy

By inhibiting mTORC1, a negative regulator of autophagy, this compound induces this cellular catabolic process.[5][9] Autophagy can have both pro-survival and pro-death roles depending on the cellular context. In some cancer cells, the induction of autophagy by this compound can be a resistance mechanism, and combining this compound with autophagy inhibitors can enhance its anti-cancer activity.[10]

Figure 3: this compound Induction of Autophagy via mTORC1 Inhibition.

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[3] This is accompanied by the activation of caspases.[3]

Anti-proliferative Activity

This compound exhibits potent anti-proliferative effects across a range of tumor cell lines.

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-361 | 0.28 | [3] |

| MDA-MB-231 | >10 | [3] |

| MDA-MB-468 | 2.3 | [3] |

| LNCaP | 0.8 | [3] |

| A498 | 1.1 | [3] |

| HCT116 | 1.3 | [3] |

Experimental Protocols

Cell Viability Assay (MTS)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

DMSO (vehicle control)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to attach for 24 hours.[3]

-

Treat cells with varying concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for 24, 48, or 72 hours.[5]

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Western Blot Analysis

Objective: To assess the phosphorylation status of mTOR pathway proteins.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 18 hours).[2]

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Figure 4: General Workflow for Western Blot Analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)

-

Tumor cells (e.g., G-415, TGBC2TKB, or PC3MM2)

-

This compound

-

Vehicle for in vivo administration (e.g., 5% ethanol, 5% polysorbate 80, 5% polyethylene glycol-400)[11]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject tumor cells into the flanks of the mice.[5][12]

-

Allow tumors to reach a palpable size (e.g., 100 mm³).[5][12]

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups daily or as per the experimental design.[5][11]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor with significant downstream effects on key cellular processes including protein synthesis, cell survival, autophagy, and cell cycle progression. Its ability to inhibit both mTOR complexes provides a more comprehensive blockade of the mTOR signaling network compared to first-generation inhibitors. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound in various disease models.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. mTOR Kinase Inhibitor II, this compound | 1062169-56-5 | MSB16956 [biosynth.com]

- 10. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

Wye-354: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wye-354 is a potent and selective, ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] This synthetic, pyrimidine-based compound has demonstrated significant anti-cancer activity in various preclinical models by dually targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This technical guide provides an in-depth analysis of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Cellular Target: mTOR Kinase

The primary cellular target of this compound is the kinase domain of mTOR.[4][5] this compound acts as an ATP-competitive inhibitor, meaning it binds to the same site as ATP, thereby preventing the phosphorylation of downstream mTOR substrates.[1][6] This inhibition is highly potent, with a reported IC50 value of 5 nM for the mTOR enzyme.[1][6][7]

Quantitative Data: Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| mTOR | Recombinant mTOR enzyme assay (DELFIA) | 5 nM | [7] |

| PI3Kα | Kinase Assay | 1.89 µM | [6][7] |

| PI3Kγ | Kinase Assay | 7.37 µM | [6][7] |

Table 1: Summary of in vitro inhibitory activity of this compound against mTOR and related kinases. The data demonstrates the high selectivity of this compound for mTOR over PI3K isoforms.

The selectivity of this compound for mTOR is over 100-fold greater than for PI3Kα and over 500-fold greater than for PI3Kγ, highlighting its specificity as an mTOR inhibitor.[1]

Inhibition of mTORC1 and mTORC2

This compound effectively inhibits both mTORC1 and mTORC2.[1][6][7] This dual inhibition is a key feature that distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[8] The inhibition of both complexes leads to a more comprehensive blockade of the mTOR signaling pathway.

-

mTORC1 Inhibition: this compound blocks the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) at threonine 389 (T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9][10] This leads to the suppression of protein synthesis and cell growth.[9][10]

-

mTORC2 Inhibition: this compound also inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[1][3] However, it does not significantly affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1][3]

Cellular Effects and Signaling Pathways

The inhibition of mTOR by this compound triggers a cascade of downstream cellular effects, including the induction of autophagy and G1 cell cycle arrest, ultimately leading to apoptosis in cancer cells.[1][7]

mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling and promoting autophagy and apoptosis.

Secondary Target: ABCB1 Transporter

In addition to its primary target, mTOR, this compound has been identified as a substrate and inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein or multidrug resistance protein 1 (MDR1).[4][11] This transporter is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[4][5]

This compound has been shown to restore sensitivity to drugs like Adriamycin in multidrug-resistant acute myeloid leukemia (AML) cell lines.[4][11] It achieves this by competitively inhibiting the ABCB1-mediated efflux of these drugs, leading to their intracellular accumulation.[4][11] this compound also stimulates the ATPase activity of ABCB1, which is characteristic of ABCB1 substrates.[4]

Experimental Workflow for Assessing ABCB1 Inhibition

Caption: Workflow to evaluate this compound's effect on ABCB1-mediated multidrug resistance.

Detailed Experimental Protocols

In Vitro mTOR Kinase Assay (DELFIA)

This assay is used to determine the IC50 of this compound against the mTOR enzyme.[1]

-

Assay Setup: The assay is performed in 96-well plates.[1]

-

Reaction Mixture: Each well contains 6 nM of Flag-tagged truncated human mTOR (amino acids 1360-2549), 1 µM of His6-tagged S6K1 as the substrate, and 100 µM ATP in a total volume of 25 µL.[1]

-

Inhibitor Addition: Varying concentrations of this compound are added to the wells.

-

Incubation: The reaction is incubated for 2 hours at room temperature.[1]

-

Detection: The level of phosphorylated S6K1 at Threonine 389 is detected using a Europium-labeled phospho-p70S6K (T389) antibody through Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA).[1]

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][7]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 3,000 cells per well and allowed to adhere for 24 hours.[1]

-

Treatment: Cells are treated with increasing concentrations of this compound or DMSO as a vehicle control.[1][7]

-

Incubation: The plates are incubated for 72 hours.[1]

-

MTS Reagent Addition: MTS reagent (e.g., from a CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) is added to each well.[1]

-

Incubation: The plates are incubated for a period of time to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The effect of each treatment is calculated as a percentage of the control growth, and IC50 values are determined from the dose-response curves.[1]

Western Blot Analysis for mTOR Signaling

This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.[5][9]

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt. An antibody against a housekeeping protein like β-actin is used as a loading control.[5]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands can be quantified using image analysis software to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2. Its ability to comprehensively block the mTOR signaling pathway results in significant anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its secondary activity as an inhibitor of the ABCB1 transporter presents a promising strategy for overcoming multidrug resistance in cancer therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of action of this compound and similar mTOR inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mTOR Kinase Inhibitor II, this compound | 1062169-56-5 | MSB16956 [biosynth.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Wye-354 in Autophagy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Wye-354, a potent, ATP-competitive, and cell-permeable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Its primary role as a robust inducer of autophagy is detailed through an examination of its mechanism of action, the relevant signaling pathways, and quantitative data from key experiments. This guide also includes detailed experimental protocols and visual diagrams to facilitate the application of this compound as a tool in autophagy research and therapeutic development.

Introduction to this compound and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cytosolic components, playing a critical role in maintaining cellular homeostasis.[1][2] This catabolic pathway is tightly regulated by nutrient-sensing signaling networks, chief among them being the mTOR kinase.[1][3] mTOR, existing in two distinct complexes (mTORC1 and mTORC2), acts as a master negative regulator of autophagy.[3][4] Under nutrient-rich conditions, active mTORC1 suppresses the initiation of autophagy.[5][6]

This compound is a synthetic, ATP-competitive mTOR kinase inhibitor that, unlike allosteric inhibitors like rapamycin, targets the kinase domain directly.[7] This allows it to effectively inhibit both mTORC1 and mTORC2, leading to a more profound and complete suppression of mTOR signaling.[7][8][9] Consequently, this compound is a potent inducer of autophagy and serves as an invaluable chemical probe for studying this pathway.[5][8][10]

Mechanism of Action

Dual Inhibition of mTORC1 and mTORC2

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR in an ATP-competitive manner. It potently inhibits both mTORC1 and mTORC2 complexes.[8][11] This dual inhibition is a key differentiator from rapamycin and its analogs, which primarily inhibit mTORC1.[9] The inhibition of mTORC2 by this compound is evidenced by the reduced phosphorylation of its downstream substrate, AKT at serine 473 (S473).[12] The inhibition of mTORC1 is observed through the dephosphorylation of its canonical substrates, P70S6K and 4E-BP1.[7]

Signaling Pathways in Autophagy Induction

This compound triggers autophagy through at least two primary, interconnected mTORC1-dependent signaling pathways: the activation of the ULK1 initiation complex and the nuclear translocation of the transcription factor TFEB.

ULK1 Complex Activation: In mammalian cells, the initiation of autophagy is controlled by the ULK1 kinase complex.[5][6] Under normal conditions, a nutrient-activated mTORC1 phosphorylates and inactivates ULK1, preventing the start of the autophagy process.[5] By potently inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of ULK1.[5] This allows ULK1 to become active and phosphorylate downstream autophagy-related (ATG) proteins, thereby initiating the formation of the phagophore, the precursor to the autophagosome.[5][6]

TFEB-Mediated Lysosomal Biogenesis: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and the expression of autophagy-related genes.[13][14] TFEB's activity is directly regulated by mTORC1, which phosphorylates TFEB, causing it to be sequestered in the cytoplasm.[15] Inhibition of mTORC1 by this compound leads to the dephosphorylation of TFEB.[16] Dephosphorylated TFEB then translocates to the nucleus, where it binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes.[13] This transcriptional program enhances the cell's degradative capacity by increasing the number of lysosomes and the machinery required for autophagosome formation and fusion.[14]

Quantitative Data

The activity of this compound has been quantified across various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 | Assay Type | Reference |

| mTOR | 5 nM | Recombinant mTOR enzyme assay (DELFIA) | [8] |

| mTOR | 4.3 nM | Kinase Assay | [17] |

| PI3Kα | 1.89 µM | Kinase Assay | [8] |

| PI3Kγ | 7.37 µM | Kinase Assay | [8] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| G-415, TGBC-2TKB | ≥ 1 µM | 24, 48, 72 hours | Significant reduction in cell viability (P<0.001) | [8][9] |

| G-415 | 100 nM | 24, 48, 72 hours | No significant decrease | [9] |

| TGBC-2TKB | 100 nM | 72 hours | Decrease in cell viability | [9] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Reduction in Avg. Tumor Size | Reduction in Avg. Tumor Weight | Reference |

| G-415 | 50 mg/kg this compound (i.p., daily for 5 days) | 68.6% (P<0.01) | 82.9% (P<0.01) | [8][9] |

| TGBC-2TKB | 50 mg/kg this compound (i.p., daily for 5 days) | 52.4% (P<0.01) | 45.5% (ns) | [8][9] |

Key Experimental Protocols

Western Blot for mTOR Signaling Inhibition

This protocol is used to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116, G-415) to achieve 70-80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for the desired time (e.g., 18 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: p-P70S6K (T389), total P70S6K, p-4E-BP1 (T37/46), p-AKT (S473), total AKT, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy Flux Assay via LC3-II Turnover

This assay quantifies the rate of autophagy by measuring the degradation of LC3-II, which is dependent on lysosomal activity.[18]

-

Cell Culture and Treatment: Plate cells and prepare four treatment groups:

-

Vehicle Control (e.g., DMSO)

-

This compound (e.g., 1 µM)

-

Lysosomal Inhibitor (e.g., 50 nM Bafilomycin A1)

-

This compound + Lysosomal Inhibitor

-

-

Treatment Protocol: Treat cells with this compound for a desired period (e.g., 6-24 hours). For the final 2-4 hours of the experiment, add the lysosomal inhibitor to the appropriate wells.

-

Sample Preparation and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 4.1, using a primary antibody against LC3.

-

Data Analysis: The conversion of cytosolic LC3-I to lipidated, membrane-bound LC3-II will be visible as two bands. Autophagic flux is determined by comparing the amount of LC3-II in the this compound-treated sample with the sample treated with both this compound and the lysosomal inhibitor. A significant accumulation of LC3-II in the co-treated sample indicates robust autophagic flux.

TFEB Nuclear Translocation via Immunofluorescence

This protocol visualizes the movement of TFEB from the cytoplasm to the nucleus upon mTOR inhibition.

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for 4-8 hours.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against TFEB overnight at 4°C.

-

Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips onto slides and image using a fluorescence microscope. Quantify the percentage of cells showing predominantly nuclear TFEB localization.

Mandatory Visualizations

Caption: this compound dual inhibition of mTORC1 and mTORC2 signaling.

Caption: this compound induces autophagy by relieving mTORC1-mediated inhibition of ULK1.

Caption: this compound promotes TFEB nuclear translocation and gene expression.

Caption: Experimental workflow for the LC3-II turnover (autophagy flux) assay.

Applications and Conclusion

This compound is a powerful pharmacological tool for the study of autophagy. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 allows for the robust induction of the autophagic process, facilitating investigations into its complex regulatory mechanisms. In the context of drug development, particularly in oncology, this compound has been studied for its anti-proliferative and pro-apoptotic effects.[10] Interestingly, the induction of autophagy by this compound can sometimes act as a pro-survival mechanism in cancer cells.[10] Studies have shown that co-administration of an autophagy inhibitor, such as 3-methyladenine (3-MA) or bafilomycin A1, can significantly sensitize colon cancer cells to this compound, enhancing its anti-tumor activity both in vitro and in vivo.[10]

References

- 1. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantitative visualization of autophagy induction by mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oscillation of Autophagy Induction under Cellular Stress and What Lies behind It, a Systems Biology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. TFEB; Beyond Its Role as an Autophagy and Lysosomes Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. embopress.org [embopress.org]

- 17. adooq.com [adooq.com]

- 18. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

Wye-354: A Technical Guide to Its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mTOR inhibitor Wye-354 and its role in inducing apoptosis, particularly in the context of cancer research and drug development. This document details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition and Beyond

This compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2] With an IC50 of approximately 5 nM for mTOR, this compound effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a cascade of downstream effects that culminate in apoptosis.[2][3]

The dual inhibition of mTORC1 and mTORC2 by this compound is crucial to its pro-apoptotic activity. Inhibition of mTORC1 disrupts the phosphorylation of key substrates like S6 ribosomal protein (S6K) and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest.[2][4] Simultaneously, inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a critical step in a major cell survival pathway.[1][2] This multifaceted approach ensures a robust blockade of pro-survival signals, thereby tipping the cellular balance towards apoptosis.

A significant aspect of this compound's mechanism is its ability to induce apoptosis in conjunction with cell cycle arrest, typically at the G1 or G2/M phase, depending on the cell type.[1][2] This is often accompanied by the activation of caspases, the executive enzymes of apoptosis.[2]

Furthermore, this compound has demonstrated the ability to induce autophagy.[3][5] While autophagy can sometimes act as a survival mechanism, its inhibition has been shown to sensitize cancer cells to this compound-induced apoptosis, suggesting a complex interplay between these two cellular processes.[5]

A pivotal finding is the role of this compound in overcoming multidrug resistance (MDR) in cancer cells.[1][6] This is primarily achieved through the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in drug efflux.[1][6] By competitively inhibiting ABCB1, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy and promoting apoptosis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-361 | Breast Cancer | 0.28 | [2] |

| LNCaP | Prostate Cancer | 0.355 | [2] |

| MDA-MB-231 | Breast Cancer | ~1.0 | [2] |

| HCT116 | Colon Cancer | ~1.0 | [2] |

| A498 | Kidney Cancer | ~2.0 | [2] |

| MDA-MB-468 | Breast Cancer | 2.3 | [2] |

| K562 | Chronic Myelogenous Leukemia | >3.2 | [1] |

| K562/Adr200 | Adriamycin-resistant CML | >3.2 | [1] |

| K562/Adr500 | Adriamycin-resistant CML | >3.2 | [1] |

Table 2: Effect of this compound on Adriamycin (Adr) IC50 in Resistant Cell Lines

| Cell Line | Treatment | Adr IC50 (µM) | Fold Change | Reference |

| K562/Adr200 | Adr alone | 2.5 ± 0.3 | - | [1] |

| Adr + 1 µM this compound | 1.3 ± 0.2 | 1.92 | [1] | |

| K562/Adr500 | Adr alone | 4.6 ± 0.7 | - | [1] |

| Adr + 1 µM this compound | 1.7 ± 0.3 | 2.71 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and incubate for 24 hours.[2]

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.[1]

-

Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Treat cells with the desired concentrations of this compound for 48 hours.[7]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for 72 hours.[8]

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of mTOR Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

-

Treat cells with this compound for the desired time points (e.g., 18 hours).[8]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), mTOR, phospho-Akt (Ser473), Akt, phospho-S6K (Thr389), S6K, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual inhibition of mTORC1 and mTORC2, leading to apoptosis.

Caption: this compound reverses multidrug resistance by inhibiting the ABCB1 transporter.

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.

References

- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

Wye-354 in Cancer Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Wye-354 is a potent, cell-permeable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] Unlike first-generation allosteric inhibitors like rapamycin (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound is a dual inhibitor, effectively repressing both mTORC1 and mTORC2.[2][3] This dual-inhibition profile overcomes some of the limitations of rapalogs, such as the compensatory activation of Akt signaling via a negative feedback loop.[2] Preclinical studies have demonstrated its anticancer activity in various cell lines and xenograft models.[3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on signaling pathways, preclinical efficacy, and relevant experimental methodologies. A notable aspect of this compound's pharmacology is its interaction with the ABCB1 transporter, which has significant implications for its application in multidrug-resistant cancers.[2][4]

Mechanism of Action and Signaling Pathway

This compound exerts its function by targeting the kinase domain of the mTOR protein, a central regulator of cell growth, proliferation, metabolism, and survival.[2] mTOR operates within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different subunit compositions and downstream targets.[5][6]

-

mTORC1: Comprises mTOR, Raptor, and GβL. It is sensitive to nutrients and growth factors and controls protein synthesis and cell growth by phosphorylating key targets like p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7]

-

mTORC2: Comprises mTOR, Rictor, mSin1, and GβL.[5][8] It is a crucial activator of Akt (also known as Protein Kinase B) by phosphorylating it at the Serine 473 (S473) residue, which is required for its full activation.[6][9] mTORC2 also regulates other members of the AGC kinase family, including SGK1 and PKCα, thereby controlling cell survival and cytoskeletal organization.[6]

By inhibiting the ATP-binding site in the mTOR kinase domain, this compound effectively blocks the catalytic activity of both complexes.[1] This leads to the simultaneous suppression of mTORC1-mediated protein synthesis and mTORC2-driven Akt activation, providing a more comprehensive blockade of the PI3K/Akt/mTOR pathway compared to mTORC1-specific inhibitors.[7]

Signaling Pathway Diagram

The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/Akt signaling cascade and the inhibitory action of this compound.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models. The data below summarizes its inhibitory concentrations and efficacy in various cancer types.

Table 1: In Vitro Activity of this compound

| Target / Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference(s) |

| Recombinant mTOR | N/A | Kinase Assay | IC50 | 5 nM | [1] |

| PI3Kα | N/A | Kinase Assay | IC50 | 1.89 µM | [1] |

| PI3Kγ | N/A | Kinase Assay | IC50 | 7.37 µM | [1] |

| G-415, TGBC-2TKB | Gallbladder Cancer | MTS Viability Assay | Cell Viability | Significant reduction at ≥1 µM (24h) | [1][7] |

| K562/Adr200 | Adriamycin-Resistant AML | Viability Assay | IC50 | >3.2 µM | [2] |

| K562/Adr500 | Adriamycin-Resistant AML | Viability Assay | IC50 | >3.2 µM | [2] |

| K562/Adr200 (+ 1 µM this compound) | Adriamycin-Resistant AML | Viability Assay | Adriamycin IC50 | Decrease from 2.5 µM to 1.3 µM | [2] |

| K562/Adr500 (+ 1 µM this compound) | Adriamycin-Resistant AML | Viability Assay | Adriamycin IC50 | Decrease from 4.6 µM to 1.7 µM | [2] |

IC50: The half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.

Table 2: In Vivo Activity of this compound

| Cancer Model | Treatment Protocol | Endpoint | Result | Reference(s) |

| G-415 Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Size Reduction | 68.6% | [1][7] |

| G-415 Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Weight Reduction | 82.9% | [1][7] |

| TGBC-2TKB Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Size Reduction | 52.4% | [1][7] |

| TGBC-2TKB Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Weight Reduction | 45.5% | [7] |

i.p.: Intraperitoneal injection.

Role in Modulating Multidrug Resistance (MDR)

A critical aspect of this compound's profile is its interaction with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[2] The overexpression of ABCB1 is a major mechanism of multidrug resistance in cancer.

Studies have shown that this compound is a substrate of the ABCB1 transporter.[2][4] This implies that its efficacy may be diminished in cancer cells with high ABCB1 expression, as the drug would be actively effluxed from the cell.[4] Paradoxically, this substrate relationship also allows this compound to act as a competitive inhibitor of the ABCB1 pump.[2] By competing with other chemotherapeutic agents (e.g., Adriamycin, paclitaxel) for efflux, this compound can increase their intracellular accumulation and restore their cytotoxicity in resistant cells.[2][4] This was demonstrated in Adriamycin-resistant AML cells, where sub-cytotoxic concentrations of this compound significantly lowered the IC50 of Adriamycin.[2] This dual role suggests that this compound could be a candidate for combination therapies aimed at overcoming ABCB1-mediated MDR.[2]

Key Experimental Methodologies

The evaluation of this compound's anticancer effects involves a standard set of in vitro and in vivo assays.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the preclinical assessment of this compound.

Protocol: Cell Viability (MTS/MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, 72 hours).[7]

-

Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[4] Incubate for 1-4 hours. For MTT, a solubilization step (e.g., adding DMSO) is required.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.

Protocol: Western Blotting for Pathway Analysis

This protocol is used to assess the phosphorylation status of mTOR pathway proteins.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 18 hours).[7] Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt S473, total Akt, phospho-p70S6K, total p70S6K, β-actin) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

Conclusion and Future Directions